5-Bromo-4,6-dichloro-2-(methylsulfonyl)pyrimidine

Description

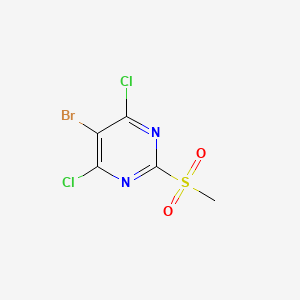

5-Bromo-4,6-dichloro-2-(methylsulfonyl)pyrimidine (CAS 98028-01-4) is a halogenated pyrimidine derivative with the molecular formula C₅H₃BrCl₂N₂O₂S and a molecular weight of 305.96 g/mol . Its structure features a pyrimidine ring substituted with bromine (C5), chlorine (C4 and C6), and a methylsulfonyl group (C2). The sulfonyl group is strongly electron-withdrawing, enhancing the electrophilicity of the pyrimidine ring, which facilitates nucleophilic substitution reactions.

Properties

Molecular Formula |

C5H3BrCl2N2O2S |

|---|---|

Molecular Weight |

305.96 g/mol |

IUPAC Name |

5-bromo-4,6-dichloro-2-methylsulfonylpyrimidine |

InChI |

InChI=1S/C5H3BrCl2N2O2S/c1-13(11,12)5-9-3(7)2(6)4(8)10-5/h1H3 |

InChI Key |

YSAUXUJPMGAKSW-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=NC(=C(C(=N1)Cl)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4,6-dichloro-2-(methylsulfonyl)pyrimidine typically involves the introduction of bromine and chlorine atoms onto a pyrimidine ring, followed by the addition of a methylsulfonyl group. One common method involves the nucleophilic aromatic substitution reaction, where 4,6-dichloro-2-(methylsulfonyl)pyrimidine is used as a starting material. The bromination is achieved using bromine or a brominating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, utilizing efficient and cost-effective reagents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4,6-dichloro-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The methylsulfonyl group can undergo oxidation or reduction under specific conditions.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-4,6-dichloro-2-(methylsulfonyl)pyrimidine has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential as a building block in the development of pharmaceuticals.

Materials Science: It is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4,6-dichloro-2-(methylsulfonyl)pyrimidine involves its ability to participate in various chemical reactions due to the presence of reactive bromine, chlorine, and methylsulfonyl groups. These functional groups enable the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Effects on Reactivity and Electronic Properties

Sulfonyl vs. Sulfanyl Groups

- 5-Bromo-4,6-dichloro-2-(methylthio)pyrimidine (CAS 883870-28-8): The methylthio (SMe) group is less electron-withdrawing than the sulfonyl (SO₂Me) group. Reactivity: The sulfanyl group is a poorer leaving group, making this compound less reactive in nucleophilic substitutions compared to the sulfonyl analogue. It is commonly used in heterocyclic synthesis via lithiation followed by electrophilic quenching . Synthetic Utility: Key intermediate for [1,4]oxathiino[2,3-d]pyrimidines .

- Target Compound (Sulfonyl Derivative): The sulfonyl group enhances electrophilicity, enabling efficient alkylation under photoredox conditions. SCE, indicating stability against reduction under catalytic conditions .

Halogen Variation

5-Bromo-4,6-difluoropyrimidine (CAS 946681-88-5):

- 5-Bromo-4,6-dimethylpyrimidine (CAS 157335-97-2): Methyl groups are electron-donating, reducing ring electrophilicity.

Physical and Electrochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Reduction Potential (V vs. SCE) | Key Feature |

|---|---|---|---|---|

| Target Compound | 305.96 | Not reported | −1.68 | High electrophilicity |

| 5-Bromo-4,6-dimethylpyrimidine | 187.04 | 162–164 | Not studied | Electron-donating methyl groups |

| DCSMP (methylthio derivative) | 211.12 | Not reported | Not studied | Lithiation-prone C5 position |

Biological Activity

5-Bromo-4,6-dichloro-2-(methylsulfonyl)pyrimidine is a halogenated pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This compound's structural features contribute to its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. Characterization techniques such as IR spectroscopy, NMR (both and ), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Anticancer Activity

Research indicates that derivatives of 5-bromo-pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance, specific derivatives have been evaluated against human cancer cell lines such as HeLa (cervical cancer), A549 (lung adenocarcinoma), MCF-7 (breast cancer), and A2780 (ovarian cancer) using the MTT assay. Notably, compounds derived from this scaffold demonstrated comparable or superior efficacy to established chemotherapeutic agents like Dasatinib .

Table 1: Cytotoxicity of Selected 5-Bromo-Pyrimidine Derivatives

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as fungal species. The broth dilution method was used to evaluate the antimicrobial efficacy, revealing that certain derivatives exhibited broad-spectrum activity .

Table 2: Antimicrobial Activity of Selected Compounds

| Compound | Microbial Strain Tested | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |

|---|---|---|---|

| 5a | Staphylococcus aureus | 16 | |

| 5c | Escherichia coli | 32 | |

| 6d | Candida albicans | 8 |

The mechanism by which these compounds exert their biological effects is believed to involve interaction with key cellular targets. For example, some studies have indicated that derivatives can act as inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor signaling pathways. This inhibition can lead to reduced proliferation of malignant cells . Additionally, the presence of the sulfonyl group enhances the lipophilicity and metabolic stability of these compounds, potentially improving their pharmacokinetic profiles .

Case Studies

One notable study explored the use of a specific derivative as an acrylamide surrogate in targeted covalent inhibition strategies. This research highlighted the compound's ability to inhibit BTK effectively at low nanomolar concentrations while maintaining favorable pharmacokinetic properties in vivo . Such findings underscore the therapeutic potential of this compound class in treating various malignancies.

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-4,6-dichloro-2-(methylsulfonyl)pyrimidine, and how can reaction conditions be optimized?

The synthesis typically involves halogenation and sulfonylation steps. For example, bromination at the 5-position and chlorination at the 4,6-positions can be achieved using reagents like PCl₅ or POCl₃ under controlled anhydrous conditions. The methylsulfonyl group is introduced via nucleophilic substitution using methanesulfonyl chloride in the presence of a base (e.g., NaH). Optimization includes:

- Temperature control : Maintain 0–5°C during halogenation to minimize side reactions.

- Catalyst selection : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency.

- Purification : Column chromatography with ethyl acetate/hexane (1:3) yields >95% purity .

Q. How should researchers handle and purify this compound to ensure stability?

Due to its sensitivity to moisture and light:

- Storage : Store under inert gas (argon or nitrogen) at –20°C in amber vials.

- Purification : Recrystallize from acetonitrile or dichloromethane/hexane mixtures to remove polar impurities. Slow evaporation at 4°C improves crystal quality .

- Safety : Use fume hoods and PPE (gloves, goggles) due to acute toxicity risks .

Q. What analytical techniques are most effective for confirming identity and purity?

- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., methylsulfonyl protons at δ 3.2–3.4 ppm).

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) confirm purity (>98%).

- Mass spectrometry : High-resolution ESI-MS detects molecular ion peaks (e.g., [M+H]⁺ at m/z 318.85) .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

The bromine and chlorine atoms act as leaving groups, enabling Suzuki or Ullmann couplings. Key considerations:

- Electron-withdrawing effects : The methylsulfonyl group enhances electrophilicity at the 2-position, facilitating nucleophilic attack.

- Steric hindrance : Bulky substituents at the 4,6-positions may reduce coupling efficiency. Computational DFT studies predict activation barriers for specific reaction pathways .

Q. What strategies mitigate instability during biological assays, particularly regarding solvent choice?

- Solvent compatibility : Avoid dimethyl sulfoxide (DMSO), which induces decomposition via radical formation. Use degassed acetonitrile or tert-butanol for stock solutions.

- Antioxidants : Add 0.1% w/v ascorbic acid to aqueous buffers to prevent oxidative degradation .

Q. How do molecular packing interactions in the crystal structure affect physicochemical properties?

X-ray crystallography reveals short Cl···N interactions (3.09–3.10 Å), forming a 3D framework. These interactions:

- Enhance thermal stability : Higher melting points (313–315 K) compared to non-halogenated analogs.

- Influence solubility : Polar packing reduces solubility in non-polar solvents, necessitating polar aprotic solvents for dissolution .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

- Docking studies : Molecular dynamics simulations identify binding affinities with enzymes like thymidine phosphorylase.

- QSAR models : Use similarity indices (e.g., 0.84–0.86 for bromo/chloro analogs) to correlate substituent patterns with inhibitory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.